
Phenoxyacetone
Overview
Description
Phenoxyacetone (CAS: 621-87-4) is a ketone derivative structurally characterized by a phenoxy group (-OPh) attached to the α-carbon of acetone. It is widely utilized in organic synthesis, enzymatic studies, and as a precursor for heterocyclic compounds. Notably, it acts as an acetylcholinesterase (AChE) inhibitor, making it relevant in neurological research . Its applications span cyclization reactions (e.g., coumarone synthesis) , transaminase-mediated biotransformations , and participation in Vilsmeier–Haack reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of phenol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetone, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxypropanol.
Substitution: Depending on the nucleophile, various substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Phenoxyacetone has been investigated for its potential pharmaceutical applications, particularly in the synthesis of bioactive compounds.
Anticancer Activity
Research indicates that this compound derivatives exhibit promising anticancer properties. A study demonstrated that certain this compound derivatives induced apoptosis in cancer cell lines by modulating the PI3K/Akt signaling pathway. The efficacy of these compounds suggests their potential as therapeutic agents against various cancers.
Enzyme Inhibition
This compound has been utilized in studies focusing on enzyme inhibition, particularly against enzymes involved in cancer progression.
- Phosphodiesterase Inhibition : Research has shown that this compound can inhibit phosphodiesterase activity, leading to increased intracellular levels of cyclic nucleotides, which promote apoptosis in cancer cells .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Building Block for Biaryl Compounds
The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in developing pharmaceuticals and agrochemicals.
Application | Description |
---|---|
Organic Synthesis | Acts as a building block for synthesizing various biologically active molecules through coupling reactions. |
Polymer Production | Used in the production of advanced materials due to its ability to form stable carbon-boron bonds. |
Biochemical Applications
In biochemical research, this compound plays a role in studying enzyme kinetics and substrate specificity.
Substrate Specificity Studies
Studies have highlighted the substrate specificity of aldo-keto reductases (AKRs) for this compound, demonstrating its potential use in synthesizing chiral alcohols and other bioactive compounds .
Case Study 1: Anticancer Activity Assessment
A series of this compound derivatives were synthesized and tested against various cancer cell lines. Results showed that specific modifications to the phenoxy group enhanced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics.
Case Study 2: Enzyme Inhibition Mechanism
Inhibition studies on phosphodiesterase revealed that this compound derivatives could significantly modulate enzyme activity, suggesting a mechanism for their anticancer effects through increased cAMP levels.
Mechanism of Action
The mechanism of action of phenoxyacetone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects . The compound’s aromatic ether and ketone groups play a crucial role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Transaminase-Catalyzed Reactions
Phenoxyacetone demonstrates distinct enzymatic reactivity compared to other aryl/alkyl ketones. In transaminase studies using Halomonas elongata and TsRTA_G205C mutants, this compound showed superior conversion rates due to its electron-rich phenoxy group, which stabilizes intermediates during catalysis. Key comparisons include:
Key Insight: The oxygen atom in this compound enhances substrate binding and transition-state stabilization in transaminases, unlike methylene groups in 4-phenylbutanone or bulky aryl groups in acetophenone .
Cyclization and Substitution Reactions
In cyclization reactions, this compound’s phenoxy group acts as a leaving group, enabling unique pathways. For example:
- Coumarone Synthesis: this compound undergoes sulfuric acid-mediated cyclization to form 3-methylcoumarone, outperforming ethyl α-phenoxyacetoacetate in efficiency .
- Quinoxaline Derivatives: Unlike other ketones, this compound fails to form 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives. Instead, it undergoes unexpected substitution to yield amino-functionalized products due to the phenoxy group’s leaving ability (Scheme 2, ).
Compound | Reaction Outcome | Mechanism | Reference |
---|---|---|---|
This compound | Forms aminoquinoxalines | Phenoxy group substitution | |
Aliphatic Ketones | Form functionalized quinoxalines | Direct condensation |
Reactivity in Copper-Catalyzed Annulations
In copper-catalyzed reactions with oxime esters, this compound derivatives lose the phenoxy moiety entirely, forming furans (e.g., products 10aj–10ak). This contrasts with 1-(phenylthio)propan-2-one oxime, which retains substituents .
Structural Influence: The labile phenoxy group facilitates cleavage under copper catalysis, whereas sulfur-containing analogs exhibit stronger bonding, retaining substituents.
Vilsmeier–Haack Reactions
This compound reacts with Vilsmeier–Haack reagent to yield chlorinated enals (e.g., compound 26, 72% yield) . In contrast, dibenzyl ketone forms pyridine derivatives under similar conditions.
Compound | Product | Yield | Reference |
---|---|---|---|
This compound | Chlorinated enal | 72% | |
Dibenzyl Ketone | 3,5-Diphenylpyridine | N/A |
Biological Activity
Phenoxyacetone, a compound with the molecular formula C9H10O2, has garnered attention in various fields of biological research due to its potential therapeutic applications and enzyme interactions. This article explores the biological activity of this compound, focusing on its enzymatic interactions, substrate specificity, and potential applications in drug synthesis.
This compound is characterized by a phenyl group attached to an acetone moiety. Its structure can be represented as follows:
This compound's unique properties arise from its ability to interact with various biological systems, particularly enzymes involved in metabolic pathways.
Aldo-Keto Reductase Activity
This compound has been studied for its interaction with aldo-keto reductases (AKRs), which are crucial enzymes in the metabolism of ketones and aldehydes. Research indicates that this compound serves as a substrate for AKRs, exhibiting significant catalytic activity.
Substrate | (mM) | (s) | (s mM) |
---|---|---|---|
This compound | 9.844 ± 0.82 | (3.648 ± 0.12) × 10³ | 0.371 × 10³ |
This data shows that this compound has a moderate affinity for AKRs, making it a viable candidate for further studies on enzyme kinetics and metabolic pathways .
Potential in Drug Synthesis
This compound's role as a substrate for AKRs suggests its potential in synthesizing chiral alcohol compounds. The enzyme's ability to catalyze the reduction of this compound could facilitate the production of pharmaceutical intermediates, including those used in antidepressants like duloxetine . This highlights the compound's relevance in medicinal chemistry.
Case Studies
- Enzyme Specificity : A study investigating the substrate specificity of AKR demonstrated that this compound exhibited about 20% relative activity compared to other substrates, indicating its moderate efficiency in biochemical reactions .
- Therapeutic Potential : Another research highlighted this compound's interaction with fatty acid amide hydrolase (FAAH), which plays a significant role in endocannabinoid signaling pathways. The enhancement of FAAH activity by phenoxyacyl-ethanolamides suggests that derivatives of this compound could influence neurobiological processes .
Properties
IUPAC Name |
1-phenoxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVNXZAQASOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060740 | |
Record name | 2-Propanone, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-87-4 | |
Record name | 1-Phenoxy-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxyacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanone, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenoxyacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKT38MGG38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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